molecular formula C16H16O4 B12912711 2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan

2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan

Cat. No.: B12912711
M. Wt: 272.29 g/mol
InChI Key: GIFLKMSATVYZCE-UXPOPVFASA-N
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Description

The compound 2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan features a conjugated hexatriene backbone with furan rings at both termini and methoxy substituents at positions 3 and 4. This structure enables extended π-conjugation, which may influence its electronic, optical, and chemical properties.

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan

InChI

InChI=1S/C16H16O4/c1-17-15(9-7-13-5-3-11-19-13)16(18-2)10-8-14-6-4-12-20-14/h3-12H,1-2H3/b9-7+,10-8+,16-15+

InChI Key

GIFLKMSATVYZCE-UXPOPVFASA-N

Isomeric SMILES

CO/C(=C(/OC)\C=C\C1=CC=CO1)/C=C/C2=CC=CO2

Canonical SMILES

COC(=C(C=CC1=CC=CO1)OC)C=CC2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan typically involves the condensation of furan derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction conditions often include the use of catalysts such as palladium or other transition metals to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and microwave-assisted synthesis. These methods aim to optimize yield and purity while minimizing reaction time and energy consumption .

Mechanism of Action

The mechanism of action of 2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and properties of the target compound and its analogs:

Compound Name & Reference Core Structure Functional Groups Molecular Weight Key Properties
Target Compound Hexatriene with furan termini Furan rings, 3,4-dimethoxy groups Not available Extended conjugation, neutral polarity
3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate Isochromenone core Furan, ester 322.26 Mp 178–180°C, ester reactivity
3-(Furan-2-yl)-7-glucosylated isoquinolinone Isoquinolinone Furan, glycosyl group 390.12 Mp 223–226°C, high polarity
6-[(1E,3E,5E)-Furofuran-pyranone derivative Pyran-2-one Furofuran, methoxy, methyl 418.49 XlogP 2.10, lipophilic
4-[(1E,3E,5E)-6-(4-Pyridyl)hexatriene]pyridine Pyridine-hexatriene Pyridyl groups, all-cis double bonds 234.30 Planar geometry, aromatic N
Indolium tetrafluoroborate salt Indolium-hexatriene Dimethylamino, ionic charge 368.22 High solubility in polar solvents
Pyridinium dibromide Pyridinium-hexatriene Diethylamino, ionic charge Not available Fluorescent potential

Key Comparisons

Electronic Properties
  • The target compound’s furan rings and methoxy groups enhance electron-richness compared to pyridine-based analogs (e.g., ), which exhibit aromatic nitrogen-induced basicity.
  • Ionic compounds like the indolium salt and pyridinium dibromide exhibit charge-transfer properties, unlike the neutral target compound.
Solubility and Lipophilicity
  • The glycosylated isoquinolinone demonstrates high water solubility due to its glucose moiety, whereas the target compound’s dimethoxy groups likely enhance lipophilicity (similar to the pyranone derivative , XlogP 2.10).
  • Ionic analogs () show greater solubility in polar solvents compared to the target’s expected neutral, hydrophobic nature.
Thermal Stability
  • Melting points of analogs range from 178–226°C (), suggesting moderate thermal stability. The target compound’s stability may depend on the rigidity of its conjugated backbone.

Biological Activity

2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring and a hexatriene system that contribute to its reactivity and biological interactions. Its chemical formula is C${15}$H${16}$O$_{4}$ with a molecular weight of approximately 256.29 g/mol.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit diverse biological activities such as:

  • Antioxidant Activity : Compounds containing furan moieties are known for their ability to scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Effects : Many derivatives of furan have been shown to inhibit inflammatory pathways, potentially through the modulation of NF-kB and COX enzymes.
  • Anticancer Properties : Some studies suggest that furan derivatives can induce apoptosis in cancer cells by activating caspase pathways.

Pharmacological Effects

The pharmacological profile of 2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan includes:

Activity Description
AntioxidantReduces oxidative stress in cellular models
Anti-inflammatoryInhibits cytokine production in macrophage models
AnticancerInduces apoptosis in various cancer cell lines
NeuroprotectiveProtects neuronal cells from oxidative damage

Antioxidant Activity

A study demonstrated that the compound exhibits significant antioxidant activity by reducing reactive oxygen species (ROS) levels in vitro. This effect was attributed to the presence of methoxy groups that enhance electron donation capabilities.

Anti-inflammatory Effects

In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with 2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in managing inflammatory diseases.

Anticancer Potential

Research published in PubMed indicated that this compound can inhibit the growth of various cancer cell lines including breast and colon cancer cells. The mechanism involves the induction of apoptosis via mitochondrial pathways and activation of caspases .

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